molecular formula C16H14BrN3O5 B5313279 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B5313279
M. Wt: 408.20 g/mol
InChI Key: RHJAZKPKHYDMLJ-UHFFFAOYSA-N
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Description

N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound with a molecular formula of C16H14BrN3O5 This compound is characterized by the presence of a bromophenoxy group, a nitrobenzene ring, and a carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxypropanoic acid: The 4-bromophenol is reacted with 2-bromopropanoic acid under basic conditions to form the ester linkage.

    Nitration of benzenecarboximidamide: The benzenecarboximidamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling reaction: The 4-bromophenoxypropanoic acid is then coupled with the nitrated benzenecarboximidamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[2-(4-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide
  • N’-{[2-(4-fluorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide
  • N’-{[2-(4-methylphenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide

Uniqueness

N’-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5/c1-10(24-14-8-4-12(17)5-9-14)16(21)25-19-15(18)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJAZKPKHYDMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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